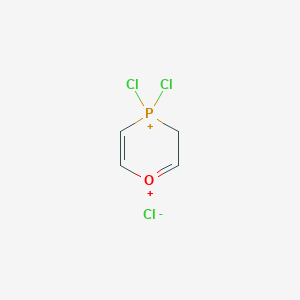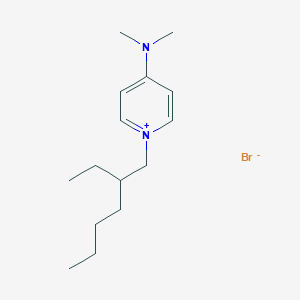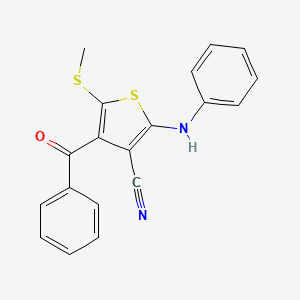
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride is a chemical compound with the molecular formula C3H4Cl2O2P It is known for its unique structure, which includes a phosphorus atom bonded to an oxygen atom, forming a heterocyclic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride typically involves the reaction of phosphorus trichloride (PCl3) with an appropriate diol or alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
PCl3+Diol→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism by which 4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride exerts its effects involves its ability to interact with various molecular targets. The phosphorus atom in the compound can form bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various chemical reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-dichloro-3H-1,2-oxaphosphinine-1,2-diium;chloride
- 4,4-dichloro-3H-1,3-oxaphosphinine-1,3-diium;chloride
Uniqueness
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride is unique due to its specific ring structure and the position of the chlorine atoms. This structural uniqueness imparts distinct reactivity and properties compared to its analogs.
Propiedades
Número CAS |
114219-86-2 |
|---|---|
Fórmula molecular |
C4H5Cl3OP+ |
Peso molecular |
206.41 g/mol |
Nombre IUPAC |
4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride |
InChI |
InChI=1S/C4H5Cl2OP.ClH/c5-8(6)3-1-7-2-4-8;/h1-3H,4H2;1H/q+2;/p-1 |
Clave InChI |
CESPQWKWDMBAPI-UHFFFAOYSA-M |
SMILES canónico |
C1C=[O+]C=C[P+]1(Cl)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)

![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)


![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)



![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)


